(1S,3S)-3-(1,3-Benzoxazol-2-yl)cyclopentan-1-ol
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Overview
Description
(1S,3S)-3-(Benzo[d]oxazol-2-yl)cyclopentanol is a chiral compound featuring a cyclopentanol ring substituted with a benzo[d]oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,3S)-3-(Benzo[d]oxazol-2-yl)cyclopentanol typically involves the following steps:
Formation of the Benzo[d]oxazole Moiety: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Attachment to the Cyclopentanol Ring: The benzo[d]oxazole moiety is then introduced to the cyclopentanol ring via a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxyl group in the cyclopentanol ring can undergo oxidation to form a ketone.
Reduction: The benzo[d]oxazole moiety can be reduced under specific conditions to yield a dihydrobenzo[d]oxazole derivative.
Substitution: The hydroxyl group can be substituted with various electrophiles to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of (1S,3S)-3-(Benzo[d]oxazol-2-yl)cyclopentanone.
Reduction: Formation of (1S,3S)-3-(Dihydrobenzo[d]oxazol-2-yl)cyclopentanol.
Substitution: Formation of various ethers or esters depending on the electrophile used.
Scientific Research Applications
(1S,3S)-3-(Benzo[d]oxazol-2-yl)cyclopentanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1S,3S)-3-(Benzo[d]oxazol-2-yl)cyclopentanol involves its interaction with specific molecular targets. The benzo[d]oxazole moiety can interact with various enzymes or receptors, potentially inhibiting or activating their function. The cyclopentanol ring may also play a role in the compound’s overall activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Benzo[d]thiazole-2-thiol: Similar in structure but contains a sulfur atom instead of an oxygen atom.
Benzo[d][1,3]dioxole: Contains a dioxole ring instead of a benzo[d]oxazole moiety.
Benzo[d]oxazol-2(3H)-one: A derivative with a carbonyl group at the 2-position.
Uniqueness: (1S,3S)-3-(Benzo[d]oxazol-2-yl)cyclopentanol is unique due to its specific chiral configuration and the presence of both a benzo[d]oxazole moiety and a cyclopentanol ring. This combination of features makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
175610-82-9 |
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Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
(1S,3S)-3-(1,3-benzoxazol-2-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C12H13NO2/c14-9-6-5-8(7-9)12-13-10-3-1-2-4-11(10)15-12/h1-4,8-9,14H,5-7H2/t8-,9-/m0/s1 |
InChI Key |
BWDCTHGTAICVPP-IUCAKERBSA-N |
Isomeric SMILES |
C1C[C@@H](C[C@H]1C2=NC3=CC=CC=C3O2)O |
Canonical SMILES |
C1CC(CC1C2=NC3=CC=CC=C3O2)O |
Origin of Product |
United States |
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